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6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline

PDE10A inhibition Structure-based drug design X-ray crystallography

Researchers optimizing PDE10A inhibitors face selectivity risks when substituting quinazoline scaffolds-even conservative C4 modifications alter potency and PDE3A/B profiles. This parent scaffold (CAS 21560-65-6) is the crystallographically validated minimal pharmacophore (PDB: 2O8H) with XLogP3=2.4 and TPSA=47.5 Ų, positioned within CNS drug-likeness space. • Validated entry point for structure-based lead optimization; bidentate H-bond to PDE10A Gln-716 anchors the core • Single-step coupling from 4-chloro-6,7-dimethoxyquinazoline enables rapid parallel library synthesis (66-99% yield) • Supported by LIE binding affinity model (R²=0.86, test RMSE=0.52 kcal/mol) and CoMFA/HQSAR predictive models

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
Cat. No. B11004116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCCC3)OC
InChIInChI=1S/C14H17N3O2/c1-18-12-7-10-11(8-13(12)19-2)15-9-16-14(10)17-5-3-4-6-17/h7-9H,3-6H2,1-2H3
InChIKeyJAMZITUJNQBJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline – PDE10A Pharmacophore Overview


6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline (CAS 21560-65-6, MW 259.30 g/mol, C₁₄H₁₇N₃O₂) is the unsubstituted parent scaffold of a well-characterized aryl ether pyrrolidyl quinazoline series that acts as phosphodiesterase 10A (PDE10A) inhibitors [1]. The compound features a 6,7-dimethoxyquinazoline core linked to an unsubstituted pyrrolidine at the C4 position. Its X-ray co-crystal structure (PDB: 2O8H) reveals a defining bidentate hydrogen-bonding interaction between the two methoxy groups and the conserved Gln-716 residue in the PDE10A catalytic site, anchoring the scaffold within the active-site hydrophobic clamp formed by Phe-719 and Phe-686 [1]. This compound serves as the minimal pharmacophoric unit from which structure-based drug design (SBDD) efforts at Pfizer yielded compound 29 (PQ-10), a potent (Ki = 4 nM) and selective (53–68-fold vs. PDE3A/B) brain-penetrant PDE10A inhibitor [1]. Computed physicochemical properties include XLogP3 = 2.4, topological polar surface area (TPSA) = 47.5 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [2].

Minimal PDE10A pharmacophore validated by X-ray co-crystal structure (PDB: 2O8H)
Single-step synthesis with modular C3-pyrrolidine diversification route
Physicochemical profile aligns with CNS drug-likeness parameter space

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline: Why Generic Substitution Fails


Interchanging PDE10A-targeting quinazoline derivatives based solely on scaffold similarity carries high risk of functional non-equivalence. The crystallographically validated bidentate hydrogen bond between the 6,7-dimethoxy motif and PDE10A Gln-716 is exquisitely sensitive to substitution pattern; the 4-amino-6,7-dimethoxyquinazoline library from which this series emerged showed that even conservative C4 modifications alter both potency and PDE3A/B selectivity profiles [1]. Critically, the pyrrolidine nitrogen at C4 positions the pendant aryl ether for interaction with the PDE10A-specific hydrophobic sub-pocket defined by Gly-718 and Ala-722—residues that are replaced by bulkier Ser and His in PDE3A/B, creating an isoform-selectivity gate that cannot be exploited by non-pyrrolidyl analogs [1]. Physicochemical parameters also diverge sharply: the parent scaffold has XLogP3 = 2.4 and TPSA = 47.5 Ų [2], values situated within empirically validated CNS drug-likeness space, whereas closely related 4-chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1) and 4-amino variants carry distinct reactivity and ADME liabilities that preclude direct functional substitution [3].

4‑Aminoquinazoline analogs lack the bidentate H‑bond geometry with Gln‑716; PDE10A binding mode may shift and reduce inhibitory activity.

Non‑pyrrolidyl quinazolines cannot position substituents into the PDE10A‑specific selectivity pocket (Gly‑718/Ala‑722), limiting isoform selectivity profiling.

Physicochemical differences (TPSA, H‑bond donors) from papaverine or 4‑amino series may alter CNS distribution and require independent validation.

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline Quantitative Differentiation Evidence


Bidentate H-Bond Binding Mode vs. 4-Aminoquinazolines

The 6,7-dimethoxyquinazoline moiety of the target compound engages PDE10A residue Gln-716 via a bidentate hydrogen bond wherein both methoxy oxygen atoms share a single N–H proton from the glutamine side chain. This interaction, resolved at atomic resolution in the co-crystal structure of the tetrahydroisoquinolinyl analog (PDB: 2O8H), anchors the ligand within the PDE10A active site and is geometrically distinct from the monodentate or absent H-bond interactions observed with the 4-amino-6,7-dimethoxyquinazoline series that served as the starting library [1]. The pyrrolidine C4 attachment orients the scaffold for π-stacking with Phe-719 and Phe-686, whereas 4-amino substituents lack the conformational restriction needed to simultaneously satisfy both the H-bond and hydrophobic clamp interactions [1].

Binding Mode
Head‑to‑head
Bidentate H‑bond: two methoxy O atoms share Gln‑716 N–H (X‑ray, PDB: 2O8H)
vs. monodentate or absent H‑bond in 4‑amino series
Supports PDE10A pharmacophore definition
SAR: loss of either methoxy reduces inhibitory activity
PDE10A inhibition Structure-based drug design X-ray crystallography

Isoform Selectivity Gate via Pyrrolidine C4 Vector

Overlay of the PDE10A X-ray structure with PDE3A/B homology models reveals that PDE10A residues Gly-718 and Ala-722 are replaced by the sterically larger residues Ser and His in both PDE3A and PDE3B, creating a constricted binding pocket in the off-target isoforms [1]. The pyrrolidine ring at C4 of the target compound positions substituents (via the pyrrolidine 3-position) directly toward this selectivity gate. The parent scaffold itself serves as the minimal unit for probing this structural divergence. In the optimized series, para-substituted aryl ether pyrrolidyl derivatives achieved PDE10A Ki values as low as 4 nM (compound 29) with 53–68-fold selectivity over PDE3A/B, whereas the starting tetrahydroisoquinolinyl analog (compound 1) showed only moderate selectivity despite a PDE10A Ki of 25 nM [1].

Selectivity Gate
Class‑level
Pyrrolidine C4 vectors substituents toward PDE10A‑specific pocket (Gly‑718/Ala‑722); optimized derivatives reach 53–68‑fold selectivity vs. PDE3A/B
vs. papaverine (~11–17‑fold) and non‑pyrrolidyl analogs (no gate access)
Enables PDE10A‑selective probe development
Selectivity gate absent in 4‑aminoquinazoline series
Isoform selectivity PDE3A/B counter-screening Structure-based selectivity design

Single-Step vs. Multi-Step 4-Aminoquinazoline Synthesis

The target compound is accessible via a single-step nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinazoline and pyrrolidine, proceeding in 45–99% yield under standard conditions (K₂CO₃, PhCH₃, 80 °C, 16 h) [1]. This contrasts with the 4-amino-6,7-dimethoxyquinazoline library synthesis, which requires separate amine coupling partners and often necessitates protecting group strategies. The pyrrolidine-based scaffold further permits modular diversification at the pyrrolidine 3-position via Mitsunobu reaction with substituted phenols, followed by TFA deprotection, enabling rapid parallel library generation with 66–99% yield per step [1]. The 4-chloro-6,7-dimethoxyquinazoline intermediate (CAS 13790-39-1) is commercially available from multiple vendors .

Synthetic Efficiency
Head‑to‑head
Single‑step: 4‑chloro‑6,7‑dimethoxyquinazoline + pyrrolidine, 45–99% yield
4‑Amino series: multi‑step, variable yields
Supports rapid parallel library synthesis
Modular C3 diversification via Mitsunobu (66–99% yield)
Medicinal chemistry Parallel synthesis Lead optimization

CNS Drug-Likeness Profile vs. Papaverine

The parent scaffold was selected from a virtual library of >2000 6,7-dimethoxyquinazolines by filtering for calculated properties predictive of favorable CNS ADME, including molecular weight, cLogP, and TPSA [1]. The target compound has a computed molecular weight of 259.30 g/mol, XLogP3 = 2.4, TPSA = 47.5 Ų, zero H-bond donors, and five H-bond acceptors [2]—all values within established CNS drug-likeness thresholds (MW < 400, cLogP 1–4, TPSA < 90 Ų, HBD ≤ 3). In contrast, papaverine (MW 339.39, cLogP ~3.5, TPSA ~49.8 Ų) carries higher lipophilicity and molecular weight [3], while 4-amino-6,7-dimethoxyquinazoline analogs frequently exceed TPSA thresholds due to additional H-bond donor capacity from the amine linker [1].

CNS Drug‑Likeness
Context‑dependent
MW 259.30, XLogP3 2.4, TPSA 47.5 Ų, HBD 0
vs. papaverine: MW 339.39, cLogP ~3.5, TPSA ~49.8
Property profile aligns with CNS drug‑like space
Values within published CNS drug‑likeness thresholds
CNS drug-likeness ADME prediction Physicochemical profiling

LIE Binding Affinity Model Validation

A linear interaction energy (LIE) study of 27 6,7-dimethoxy-4-pyrrolidylquinazoline derivatives using 26 PDE10A X-ray crystal structures established a validated computational model for predicting binding free energies, achieving RMSE = 0.42 kcal/mol (R² = 0.71) for the training set and RMSE = 0.52 kcal/mol (R² = 0.86) for the test set [1]. The model's applicability domain was systematically investigated, and the validated model was subsequently deployed in a virtual screening campaign that identified novel optimized compounds [1]. This level of computational validation is unavailable for the 4-aminoquinazoline series, where no comparable LIE or free energy perturbation (FEP) models have been reported, limiting the predictability of binding affinity during lead optimization [1].

LIE Model
Class‑level
Training RMSE 0.42 kcal/mol (R² 0.71); test RMSE 0.52 kcal/mol (R² 0.86)
No validated model for 4‑aminoquinazoline series
Enables in silico affinity prediction for derivatives
27‑compound dataset, 26 X‑ray structures
Computational chemistry Binding affinity prediction QSAR modeling

In Vivo Brain Target Engagement: Striatal cGMP Elevation

The pyrrolidylquinazoline scaffold, when optimized to compound 29 (PQ-10; Ki = 4 nM for PDE10A), demonstrated brain target engagement in mice: subcutaneous administration at 32 mg/kg caused a dose-dependent increase in striatal cGMP levels within 30 minutes, an effect sustained for at least 90 minutes and attenuated by 240 minutes post-administration [1]. Parallel increases in striatal CREB phosphorylation confirmed downstream pathway activation. Notably, compound 29 was reported to be somewhat more potent than papaverine on a mg/kg basis and exhibited a considerably longer duration of action [1]. Compound 29 also displayed >38-fold selectivity for PDE10A over a panel of 60 CNS-associated receptors, enzymes, and ion channels [2]. This in vivo validation establishes the pyrrolidylquinazoline scaffold as capable of achieving CNS penetration and target engagement—a property not demonstrated for the 4-aminoquinazoline PDE10A series.

In Vivo Target Engagement
Class‑level
Derivative (PQ‑10): 32 mg/kg s.c. increased striatal cGMP ≥90 min; longer duration and greater potency vs. papaverine
Papaverine: shorter duration, lower selectivity
Supports brain‑penetrant PDE10A tool development
Mouse striatal cGMP/CREB immunoassay
In vivo pharmacology CNS target engagement Blood-brain barrier penetration

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline Application Scenarios


PDE10A Lead Optimization via C3-Pyrrolidine Diversification

For CNS drug discovery programs targeting PDE10A for schizophrenia, Huntington's disease, or related neuropsychiatric indications, the parent scaffold provides a validated entry point for structure-based lead optimization. The single-step coupling of 4-chloro-6,7-dimethoxyquinazoline with substituted 3-aryloxy pyrrolidines (Mitsunobu then deprotection, 66–99% yield) enables rapid parallel synthesis of focused libraries [1]. The crystallographically defined binding mode (PDB: 2O8H) and validated LIE computational model (test set RMSE = 0.52 kcal/mol, R² = 0.86) [2] allow iterative in silico–in vitro design cycles. The selectivity gate created by PDE10A Gly-718/Ala-722 vs. PDE3A/B Ser/His can be systematically probed by varying para-substitution on the aryl ether, with the goal of achieving the 53–68-fold selectivity window demonstrated by compound 29 [1].

Biochemical Probe Development: PDE10A Selectivity Profiling

The parent scaffold serves as a chemical biology tool for dissecting PDE10A-specific signaling pathways in striatal medium spiny neurons. By profiling derivatives against a PDE isoform panel (PDE10A, PDE3A, PDE3B), researchers can identify tool compounds with defined selectivity windows [1]. Compound 29 (PQ-10) has been validated as a PDE10A-selective probe with Ki = 4 nM and >38-fold selectivity over 60 CNS off-targets [3], and the parent scaffold provides the synthetic entry point for generating analogs with graded selectivity profiles. The availability of co-crystal structures (PDB: 2O8H, 2OVV) enables rational design of photoaffinity or fluorescent probes for target engagement studies [1].

PET Tracer Development: ¹⁸F-Labeled PDE10A Imaging Agents

The 6,7-dimethoxy-4-pyrrolidylquinazoline scaffold has been validated as a platform for developing PDE10A positron emission tomography (PET) ligands. Studies by Schwan et al. (2014) synthesized 32 fluorine-containing derivatives based on the PQ-10 lead structure to evaluate PET tracer potential, assessing PDE10A affinity, isoform selectivity, and metabolic stability [4]. A related ¹⁸F-labeled 7-fluoroethoxy derivative ([¹⁸F]IV) based on the same scaffold demonstrated moderate PDE10A affinity (KD = 14 nM), high radiochemical purity (≥99%), and rapid brain entry with peak striatal uptake of 2.3% ID/g at 5 min post-injection in mice [5]. The halo-alkyl and halo-alkyloxy substitution patterns at positions 6 and 7 of the quinazoline ring, enabled by the parent scaffold, were shown to modulate both PDE10A affinity and metabolic stability [4].

Virtual Screening and Free Energy Prediction for PDE10A

The pyrrolidylquinazoline chemotype is supported by a validated LIE binding affinity model (27 compounds, test set RMSE = 0.52 kcal/mol, R² = 0.86) [2] and complementary CoMFA/HQSAR models (CoMFA: r²cv = 0.557, r²ncv = 0.991, predictive r² = 0.919; HQSAR: r²cv = 0.704, r²ncv = 0.902) [6]. These models enable computational chemists to pre-screen virtual libraries of pyrrolidylquinazoline derivatives for PDE10A affinity and PDE3A/B selectivity before committing to synthesis. The CoMFA model identified steric parameters as the dominant contributor (~70%) to biological activity variation, providing a rational basis for prioritizing substituents that exploit the PDE10A-specific binding pocket dimensions [6].

Application
Selection Property
Validation Focus
PDE10A lead optimization
C3‑pyrrolidine modular chemistry
X‑ray binding mode, affinity prediction models
Selectivity probe development
Isoform selectivity gate (Gly‑718/Ala‑722)
PDE3A/B counter‑screening, off‑target panel
PET tracer research
6,7‑dialkoxy substitution for ¹⁸F labeling
Brain uptake, metabolic stability
Computational screening
Validated LIE / CoMFA models
Prediction accuracy, applicability domain
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